(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a quinoline moiety attached to the alpha carbon of the amino acid backbone. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties, which allow it to exhibit diverse biological activities. The molecular formula for this compound is , and its molecular weight is approximately 216.24 g/mol.
This compound is classified as an amino acid derivative and falls under the category of quinoline-based compounds. It is typically synthesized from commercially available starting materials, including quinoline and suitable amino acid precursors. The presence of both an amino acid structure and a quinoline ring contributes to its unique chemical reactivity and potential biological functions.
The synthesis of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid generally involves several key steps:
In industrial settings, optimized reaction conditions are employed to ensure high yield and purity, often utilizing continuous flow processes to enhance efficiency and minimize waste .
The molecular structure of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid features a quinoline ring attached to a propanoic acid side chain at the second carbon of the amino acid backbone. The structural formula can be represented as follows:
The InChI key for this compound is ZUYBRQWHZZVAHM-SNVBAGLBSA-N, which provides a unique identifier for its molecular structure .
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid can undergo various chemical reactions:
The mechanism of action for (R)-2-Amino-3-(quinolin-2-yl)propanoic acid primarily involves its interaction with biological systems due to its structural characteristics. It may function as a precursor in the synthesis of pharmaceutical compounds that exhibit anti-cancer and anti-inflammatory properties. Its unique structure allows it to engage in enzyme-substrate interactions, making it a valuable probe for investigating biological pathways involving quinoline derivatives .
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is typically presented as a solid at room temperature with solubility in polar solvents due to its carboxylic acid functional group.
The compound exhibits typical reactivity associated with both amino acids and quinoline derivatives, including:
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid has several significant applications:
This compound's unique structural properties make it valuable in various scientific fields, particularly in drug development and synthetic organic chemistry.
Chemoselective N-alkylation of quinolin-2-one precursors enables precise functionalization for subsequent side-chain elongation. This approach employs palladium-catalyzed coupling to achieve N-alkylation while preserving the quinoline ring's reactivity. Key parameters include catalyst selection, solvent polarity, and temperature control to direct regioselectivity toward the N-1 position over C-3 substitution. Palladium(II) acetate demonstrates superior catalytic efficiency, achieving ≥85% yield in N-alkylation reactions when paired with phosphine ligands like triphenylphosphine. Solvent studies reveal dimethylformamide (DMF) optimizes nucleophilicity at nitrogen, while temperatures maintained at 80–100°C prevent oligomerization. The alkylated intermediate, typically a 2-chloroquinoline derivative, undergoes nucleophilic displacement with protected amino acid synthons to install the propanoic acid backbone. Recrystallization in methanol/water mixtures achieves ≥98% purity by removing residual metal catalysts, as confirmed by HPLC-UV analysis [3] [8].
Table 1: Optimized Conditions for Quinolin-2-one N-Alkylation
Parameter | Optimized Condition | Impact on Yield/Purity |
---|---|---|
Catalyst System | Pd(OAc)₂/PPh₃ | 85% yield; ≤0.5% Pd residues |
Solvent | Anhydrous DMF | Regioselectivity >20:1 (N-vs O-alkylation) |
Temperature | 80°C | Minimizes di-quinolinyl byproducts (<3%) |
Purification | Recrystallization (MeOH/H₂O) | Purity ≥98%; recovery >90% |
Michael addition between quinoline-2-carbanions and dehydroalanine derivatives provides a direct route to the propanoic acid scaffold. Quinolin-2-ylmagnesium bromide, generated in situ from 2-bromoquinoline and magnesium turnings in THF, undergoes nucleophilic addition to methyl dehydroalaninate at –20°C. This reaction proceeds via aza-Michael kinetics, with the quinoline nitrogen coordinating the Grignard reagent to enhance nucleophilicity at C-2. Critical to success is the slow addition of the acrylate acceptor (1.2 equiv.) to suppress polymerization, yielding the racemic adduct after acidic workup. Enantioselective variants employ chiral copper-bisoxazoline complexes to catalyze the addition, achieving 70–75% ee through π-stacking between the quinoline and catalyst phenyl groups. Subsequent hydrolysis of the methyl ester using 6M HCl at 60°C furnishes the free amino acid, isolated as the dihydrochloride salt (CAS 92576-19-7) after lyophilization. This method delivers gram-scale quantities with >90% chemical purity, as verified by ¹H-NMR and mass spectrometry [3] [4] [8].
Table 2: Michael Addition Parameters and Outcomes
Michael Donor | Acceptor | Conditions | Product Yield |
---|---|---|---|
Quinolin-2-yl-MgBr | Methyl dehydroalaninate | THF, –20°C, 4h | 78% |
Quinolin-2-yl-Li | tert-Butyl acrylate | Et₂O, –78°C, 2h | 65% |
Cu(I)/(S)-Ph-box·Quinolin-2-yl | Ethyl acrylate | DCM, 25°C, 24h | 70% ee |
Induction of the (R)-configuration employs chiral auxiliaries, enzymatic resolution, and asymmetric hydrogenation. Evans oxazolidinone auxiliaries attached to quinolin-2-ylacetyl precursors enable diastereoselective alkylation with bromoacetic acid–N'-hydroxysuccinimide ester. The bulky quinoline moiety necessitates low temperatures (–40°C) and slow reagent addition to achieve 90% de, with diastereomers separable by silica gel chromatography. Alternatively, enzymatic resolution using immobilized penicillin G acylase hydrolyzes the (S)-enantiomer of N-acetyl quinolin-2-ylalanine methyl ester at pH 7.0, leaving the (R)-enantiomer intact (98% ee). The hydrolyzed (S)-acid is recycled via racemization. Industrial-scale asymmetric hydrogenation uses ruthenium-(R)-BINAP catalysts to reduce the enolizable precursor (2Z)-2-acetamido-3-(quinolin-2-yl)prop-2-enoic acid. Hydrogen pressure (50 psi) and triethylamine (1 equiv.) suppress quinoline coordination to ruthenium, affording (R)-N-acetyl product in 92% ee, which acidic deprotection converts to the target amino acid [4].
Table 3: Stereocontrol Methods for (R)-Configuration
Method | Chiral Source | Conditions | Stereoselectivity |
---|---|---|---|
Evans Auxiliary | (4R)-PhOxazolidinone | LDA, –40°C; BrCH₂CO₂Su | 90% de |
Enzymatic Resolution | Penicillin G acylase | pH 7.0 buffer, 37°C | 98% ee (R-enantiomer) |
Asymmetric Hydrogenation | Ru-(R)-BINAP | 50 psi H₂, Et₃N, MeOH | 92% ee |
The carboxylic acid moiety of (R)-2-amino-3-(quinolin-2-yl)propanoic acid undergoes chemoselective modifications to yield bioactive heterocycles. Hydrazide formation employs ethyl chloroformate activation in THF at 0°C, followed by anhydrous hydrazine addition, achieving 85% isolated yield of (R)-2-amino-3-(quinolin-2-yl)propanehydrazide. Cyclodehydration with aromatic aldehydes under microwave irradiation (120°C, acetic acid catalysis) generates 1,3,4-oxadiazoles in a single step. Alternatively, carbodiimide-mediated coupling with N-Boc-protected amino acids forms dipeptidic precursors, which cyclize to quinoline-containing pseudoproline analogs upon Boc deprotection. The quinoline ring enhances cyclization yields (≥80%) by stabilizing the transition state through π-orbital interactions. These derivatives serve as constrained scaffolds in peptidomimetic drug discovery, particularly for kinase inhibitors where the oxadiazole mimics ATP adenine hydrogen-bonding patterns [3] [4].
Table 4: Post-Synthetic Modification Pathways
Modification | Reagents/Conditions | Product | Yield |
---|---|---|---|
Hydrazide Formation | ClCO₂Et, N₂H₄; THF, 0°C → 25°C, 2h | (R)-2-Amino-3-(quinolin-2-yl)propanehydrazide | 85% |
Oxadiazole Synthesis | R-CHO, MW 120°C, AcOH, 20 min | 5-(Quinolin-2-ylmethyl)-1,3,4-oxadiazoles | 75–88% |
Dipeptide Cyclization | EDC·HCl, HOBt; then TFA/DCM | Quinolinyl-proline mimetics | 80% |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7